molecular formula C12H12O3 B1625829 Ethyl 5-methylbenzofuran-2-carboxylate CAS No. 53715-88-1

Ethyl 5-methylbenzofuran-2-carboxylate

Cat. No. B1625829
Key on ui cas rn: 53715-88-1
M. Wt: 204.22 g/mol
InChI Key: OERUTNQXHJZCDZ-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

Ethyl 5-methylbenzofuran-2-carboxylate, (1.19 g, 5.83 mmol) was suspended in 20 ml of 7M NH3 in MeOH. The mixture was stirred at 50° C. in a sealed tube overnight. After cooling to room temperature, the solvent was evaporated under reduced pressure to give pure 5-methylbenzofuran-2-carboxamide, as a white solid (1.02 g). LCMS retention time=1.00 minutes (LC method 3); MS (m+1)=175.8. 1H NMR (400 MHz, DMSO-d6) δ 2.40 (s, 3H), 7.45 (d, J=0.9 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.53 (t, J=0.7 Hz, 1H), 7.63 (br. s., 1H), 8.05 (br. s., 1H).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](OCC)=[O:11])=[CH:7][C:6]=2[CH:15]=1.[NH3:16]>CO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([NH2:16])=[O:11])=[CH:7][C:6]=2[CH:15]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
CC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. in a sealed tube overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=CC2=C(C=C(O2)C(=O)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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